Isotridecyl nonyl phthalate
Description
Structure
2D Structure
Properties
CAS No. |
85851-90-7 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-O-(11-methyldodecyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-4-5-6-7-11-14-19-24-33-29(31)27-22-17-18-23-28(27)30(32)34-25-20-15-12-9-8-10-13-16-21-26(2)3/h17-18,22-23,26H,4-16,19-21,24-25H2,1-3H3 |
InChI Key |
ZDISDHALDFLPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Environmental Fate and Degradation Pathways of Isotridecyl Nonyl Phthalate
Abiotic Transformation Processes
Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways, primarily hydrolysis and photolysis. nih.govresearchgate.net These processes are significantly influenced by environmental conditions like pH, temperature, and the presence of sunlight. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. For phthalate (B1215562) esters, this process involves the cleavage of the ester bonds, typically leading to the formation of a monoester and eventually phthalic acid and the corresponding alcohols. nih.gov Generally, hydrolysis is not considered a major degradation pathway for phthalate esters in most environmental settings. nih.gov However, the rate of hydrolysis is substantially influenced by pH and temperature. researchgate.net
Table 1: General Influence of Environmental Factors on Phthalate Hydrolysis
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Increases significantly under alkaline (high pH) or acidic (low pH) conditions. researchgate.net | Catalyzes the cleavage of the ester bond. |
| Temperature | Increases with higher temperatures. researchgate.net | Provides the necessary activation energy for the reaction. |
| Molecular Structure | Slower for HMW phthalates with branched, bulky alkyl chains. chemrxiv.org | Steric hindrance impedes the chemical reaction at the ester group. |
Note: This table represents general principles for phthalate esters due to the lack of specific data for Isotridecyl Nonyl Phthalate.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov In the atmosphere, phthalates can react with hydroxyl radicals, a process that contributes to their degradation. nih.gov In aqueous systems, direct photolysis of phthalates is generally slow, but the process can be accelerated by the presence of photosensitizing substances like titanium dioxide (TiO2). frontiersin.orgnih.govnih.gov
The degradation mechanism often involves an attack on the aromatic ring or the alkyl side chains. frontiersin.orgnih.gov For HMW phthalates, studies on compounds like dibutyl phthalate (DBP) show that photocatalytic processes can lead to hydroxylation of the benzene (B151609) ring and the formation of various byproducts, including monoesters and benzoic acid. frontiersin.org It is generally observed that phthalates with longer aliphatic chains are removed more easily during photolysis. nih.gov
Biotic Transformation and Biodegradation Mechanisms
Biodegradation is the primary mechanism for the breakdown of phthalate esters in the environment, mediated by microorganisms such as bacteria and fungi. nih.govsemanticscholar.orgresearchgate.net This process is generally more efficient than abiotic degradation for eliminating these compounds from soil and water. nih.govresearchgate.net
In the presence of oxygen, many microorganisms can utilize phthalates as a source of carbon and energy. nih.govresearchgate.net The biodegradability of phthalates is inversely related to the length and branching of their alkyl chains; HMW phthalates like this compound degrade more slowly than low molecular weight phthalates. nih.govnih.gov However, aerobic degradation of HMW phthalates like DiNP and DEHP has been observed in various environmental matrices. researchgate.netnih.gov For instance, studies on soil microcosms have shown that bacterial strains can significantly degrade various phthalates. nih.gov
The general pathway for aerobic biodegradation begins with the hydrolysis of the diester to its corresponding monoester and alcohol, followed by further breakdown. frontiersin.orgnih.gov
Table 2: Comparison of Aerobic Biodegradation for Different Phthalate Esters
| Phthalate Compound | Molecular Weight Category | General Aerobic Biodegradation Rate | Time for Significant Degradation (Example Study) |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | Low | Fast | >90% in 96 hours nih.gov |
| Di-n-butyl Phthalate (DBP) | Medium | Moderate to Fast | >90% in 96 hours nih.gov |
| Di-n-octyl Phthalate (DnOP) | High | Slow | 83.5% in 120 hours nih.gov |
Note: This table provides comparative data from studies on other phthalates to contextualize the expected behavior of the high molecular weight this compound.
The initial and rate-limiting step in the microbial degradation of phthalates is the enzymatic hydrolysis of the ester bonds. nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes called esterases or lipases, which break down the phthalate diester into a monoester and an alcohol. mdpi.comfrontiersin.org The monoester can then be further hydrolyzed by the same or different enzymes to yield phthalic acid and a second alcohol molecule. frontiersin.orgnih.gov
Carboxylesterases (CEases) have been identified as key enzymes in this process. mdpi.com For example, mammalian pancreatic CEases have been shown to hydrolyze a wide variety of phthalate esters, including those with bulky side chains. nih.gov The efficiency of these enzymes can be affected by the structure of the phthalate, with more complex, branched chains potentially being hydrolyzed more slowly. nih.gov Microbial esterases from various bacteria, such as Rhodococcus and Paenarthrobacter species, are also known to be effective in phthalate degradation. nih.govresearchgate.net
Following the initial hydrolysis to phthalic acid, the subsequent metabolic pathway involves the degradation of the aromatic ring. Under aerobic conditions, microorganisms employ dioxygenase enzymes to hydroxylate the phthalic acid, forming a dihydroxy intermediate. nih.govd-nb.inforesearchgate.net This intermediate then undergoes decarboxylation (removal of a carboxyl group) to form protocatechuate. d-nb.inforesearchgate.net Protocatechuate is a central intermediate in the aerobic degradation of many aromatic compounds and is further broken down through ring cleavage, ultimately leading to intermediates of central metabolic pathways like the TCA cycle. nih.govd-nb.infoiwaponline.com
For phthalates with long alkyl chains, it has been suggested that β-oxidation may occur. frontiersin.org This process involves the shortening of the alkyl chains prior to or after the initial hydrolysis of the ester bond. frontiersin.org Another potential transformation is transesterification, where the original long alkyl chains are exchanged for shorter ones before subsequent degradation. frontiersin.org
Microbial Degradation in Anaerobic Environments
The microbial degradation of this compound (ITNP) in anaerobic environments is a critical pathway determining its fate in settings devoid of oxygen, such as deep sediments and certain wastewater treatment stages. While direct research on ITNP is limited, the broader understanding of phthalate ester biodegradation under anaerobic conditions provides a strong framework for its likely transformation processes. The degradation generally proceeds after the initial hydrolysis of the ester bonds, which releases the phthalate moiety and the corresponding isotridecyl and nonyl alcohols. The subsequent breakdown of the phthalate structure is the focus of this section.
It is generally observed that phthalates with longer alkyl chains, such as ITNP, exhibit slower degradation rates compared to their shorter-chain counterparts. researchgate.netnih.gov
Initial Activation Pathways (e.g., CoA ligases, CoA transferases)
In the absence of oxygen, microorganisms employ specific enzymatic strategies to destabilize the aromatic ring of the phthalate molecule. A key initial step for anaerobic degradation of aromatic compounds, including phthalates, is the activation of the substrate by its attachment to coenzyme A (CoA). nih.govresearchgate.net This process is catalyzed by two main types of enzymes:
CoA ligases: These enzymes utilize adenosine (B11128) triphosphate (ATP) to attach CoA to the phthalate molecule, forming a thioester linkage. This activation step is crucial for subsequent enzymatic reactions. For some phthalate isomers, ATP-dependent CoA ligases have been identified as the key players in the initial activation. researchgate.net
CoA transferases: These enzymes facilitate the transfer of CoA from a donor molecule, such as succinyl-CoA, to the phthalate. This is an alternative, ATP-independent mechanism for activation. In denitrifying bacteria, for instance, a succinyl-CoA-dependent CoA transferase is involved in the formation of phthaloyl-CoA. nih.gov
The formation of the phthaloyl-CoA intermediate is a critical, energetically favorable step that prepares the molecule for the subsequent decarboxylation reaction. nih.gov This activation is a common strategy observed in the anaerobic degradation of various aromatic compounds.
Terminal Electron Acceptor Processes
The breakdown of organic compounds in anaerobic environments is coupled with the reduction of various terminal electron acceptors. The specific electron acceptor available significantly influences the microbial communities present and the rate of degradation. For phthalate degradation, several terminal electron-accepting processes have been identified:
Nitrate (B79036) Reduction (Denitrification): Under denitrifying conditions, nitrate (NO₃⁻) serves as the terminal electron acceptor. Several species of denitrifying bacteria have been shown to degrade phthalates. proquest.com The process involves the stepwise reduction of nitrate to nitrogen gas (N₂).
Sulfate (B86663) Reduction: In sulfate-rich anaerobic environments, such as marine sediments, sulfate (SO₄²⁻) is used as the terminal electron acceptor, being reduced to sulfide (B99878) (S²⁻). Sulfate-reducing bacteria are known to be involved in the degradation of phthalates. researchgate.net
Methanogenesis: In the complete absence of other electron acceptors, methanogenic archaea play a crucial role in the final stages of organic matter decomposition. Under these conditions, phthalates can be completely mineralized to methane (B114726) (CH₄) and carbon dioxide (CO₂). nih.gov The degradation of the phthalate molecule ultimately provides the substrates, like acetate (B1210297) and hydrogen, for methanogens.
Studies comparing these processes have shown that the degradation rates of phthalates can vary depending on the terminal electron acceptor, with sulfate-reducing conditions sometimes showing higher degradation rates than methanogenic or nitrate-reducing conditions. nih.gov
Degradation in Complex Environmental Matrices (e.g., Activated Sludge, Sediments)
The degradation of this compound in real-world environmental matrices like activated sludge and sediments is influenced by a multitude of physical, chemical, and biological factors.
Activated Sludge: Wastewater treatment plants (WWTPs) are significant recipients of phthalates from industrial and domestic sources. In the anaerobic digesters of WWTPs, microbial communities break down complex organic matter, including phthalates. The removal efficiency of phthalates in WWTPs can be quite high, often exceeding 90% for some compounds. nih.govfrontiersin.org However, the degradation of high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) can be slower and sometimes incomplete under anaerobic conditions. researchgate.netkaydiandesign.com Due to its high hydrophobicity, a significant portion of ITNP is expected to partition onto the sludge solids. frontiersin.org While this sorption facilitates its removal from the wastewater stream, it concentrates the compound in the sludge, where its degradation is dependent on the efficiency of the anaerobic digestion process. The structure of the alkyl chain also plays a role, with branched chains potentially hindering degradation compared to linear chains. proquest.com
Sediments: Sediments are a major sink for persistent organic pollutants like high molecular weight phthalates. nih.govsigmaaldrich.com Once in the sediment, the fate of ITNP is governed by the prevailing redox conditions and the indigenous microbial populations. In the upper aerobic layers of sediment, degradation may occur more readily. However, deeper, anoxic, and anaerobic sediment layers are where the long-term persistence of the compound is a greater concern. The anaerobic degradation pathways described above are relevant in these environments. The strong sorption of ITNP to sediment organic matter can reduce its bioavailability to microorganisms, thereby slowing down its degradation rate. publish.csiro.au Studies on other long-chain phthalates in sediments have shown that their degradation is often slow, with the potential for long-term persistence. nih.gov
Environmental Persistence and Half-Life Determination
The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down. This is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to disappear.
The abiotic degradation of phthalates through processes like hydrolysis and photolysis is generally slow. For instance, the aqueous photolysis half-life for some phthalates can be on the order of years. researchgate.net Therefore, microbial degradation is the primary mechanism for their removal from the environment. researchgate.net
Based on data for similar high molecular weight phthalates, the environmental half-life of ITNP is expected to be significant, particularly in anaerobic environments and when sorbed to soil or sediment. For example, half-lives for other long-chain phthalates in soil and sediment can range from months to years.
The following table provides a summary of reported half-lives for various phthalates in different environmental compartments to provide a comparative context for the expected persistence of ITNP. It is important to note that these values are for different phthalate esters and serve as an estimation due to the lack of specific data for this compound.
| Phthalate Ester | Environmental Matrix | Condition | Reported Half-life |
|---|---|---|---|
| Diethyl phthalate (DEP) | River Sediment | Anaerobic | 15.4 days nih.gov |
| Di-n-butyl phthalate (DBP) | River Sediment | Anaerobic | 9.4 days nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | River Sediment | Anaerobic | 25.7 days nih.gov |
| Di-“isononyl” phthalate (DINP) | Soil | Aerobic | 120 days mst.dk |
| Di-“isononyl” phthalate (DINP) | Sediment | Not specified | 540 days mst.dk |
Ecotoxicological Considerations of Isotridecyl Nonyl Phthalate in Non Human Biota
Effects on Aquatic Organisms
High molecular weight phthalates like DINP generally exhibit low acute toxicity to aquatic organisms, a characteristic often attributed to their low water solubility. nih.gov However, concerns remain regarding chronic exposure and potential sublethal effects.
Studies on the acute toxicity of DINP in freshwater and marine invertebrates have shown limited effects at concentrations below its water solubility limit. regulations.gov For instance, in a life-cycle study of the freshwater invertebrate Daphnia magna, effects on survival and reproduction were noted at nominal DINP concentrations of 0.089 mg/L and 0.17 mg/L, respectively. regulations.govepa.gov However, these effects may be linked to the physical properties of DINP, such as forming a surface film, rather than direct systemic toxicity. regulations.govepa.gov At concentrations approaching its water solubility limit of approximately 0.6 µg/L, no adverse effects were observed in 15 different aquatic studies. regulations.gov
The toxicity of phthalate (B1215562) esters to aquatic invertebrates often correlates with their molecular weight and water solubility. Lower molecular weight phthalates are generally more acutely toxic. nih.gov For example, 48-hour immobilization tests with Daphnia magna showed that toxicity increased from dimethyl phthalate (DMP) to the more lipophilic di-n-butyl phthalate (DBP). nih.gov Higher molecular weight phthalates, such as DINP and DTDP, are generally considered non-toxic to aquatic invertebrates in short-term tests at concentrations up to their solubility limits. nih.govepa.gov
Table 1: Effects of Diisononyl Phthalate (DINP) on Aquatic Invertebrates
| Species | Endpoint | Effect Concentration | Reference |
|---|---|---|---|
| Daphnia magna | Survival (21-day) | LOEC: 0.089 mg/L | epa.gov |
| Daphnia magna | Reproduction (21-day) | LOEC: 0.089 mg/L | epa.gov |
| Daphnia magna | Survival & Reproduction (21-day) | NOEC: 0.034 mg/L | epa.gov |
| Various | Acute Toxicity | No adverse effects observed at concentrations up to the water solubility limit (approx. 0.6 µg/L) | regulations.gov |
LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration.
Similar to invertebrates, the acute toxicity of DINP to fish is low. regulations.gov However, research indicates that chronic exposure can lead to physiological and endocrine-related effects.
In a study on the freshwater fish Oreochromis mossambicus, exposure to a sublethal concentration of DINP (300 ppm) over 60 days resulted in significant alterations in endocrine functions. sciensage.infosciensage.info The study observed an initial increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), followed by a decrease with prolonged exposure. sciensage.infosciensage.info Levels of thyroid-stimulating hormone (TSH), cortisol, and testosterone (B1683101) decreased in a time-dependent manner. sciensage.infosciensage.info These findings suggest that DINP can disrupt the hypothalamo-pituitary-gonadal axis, which could impair reproductive capabilities. sciensage.info
Exposure of female zebrafish (Danio rerio) to a range of DINP concentrations for 21 days was found to adversely affect oocyte growth and maturation, leading to abnormal gonadal development. nih.gov Another study on zebrafish noted that DINP exposure could induce follicular atresia (the breakdown of ovarian follicles), potentially impacting reproductive performance in a non-monotonic dose-response manner. nih.gov Furthermore, DINP has been shown to cause oxidative stress in the gill, liver, and muscle tissues of Oreochromis mossambicus. ajabs.org
Behavioral effects have also been documented. While specific studies on isotridecyl nonyl phthalate are absent, research on other phthalates shows potential for behavioral alterations in fish. For instance, some phthalates have been shown to alter the general behavior of common carp. nih.gov
Impacts on Terrestrial Ecosystem Components
The impact of phthalates on terrestrial environments is a growing area of research, particularly concerning their accumulation in soil through the disposal of plastic waste and application of sewage sludge.
The effects of phthalates on soil microorganisms appear to be dependent on the specific compound and its concentration. Studies on di(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate, showed that it had no significant impact on the structural or functional diversity of the soil microbial community, even at high concentrations (100 g/kg). researchgate.net This resistance is partly attributed to DEHP's low bioavailability in soil. kent.ac.uk
In contrast, lower molecular weight phthalates like diethyl phthalate (DEP) can have a more pronounced effect. At concentrations representative of a chemical spill (>1 mg/g), DEP was found to reduce the numbers of total culturable bacteria by 47% and pseudomonads by 62% within one day. oup.comoup.com This toxicity was attributed to the disruption of microbial cell membrane fluidity. kent.ac.uk However, at lower, environmentally relevant concentrations (0.1 mg/g), neither DEP nor DEHP had a detectable impact on the microbial community. oup.comoup.com Research also indicates that some soil microorganisms are capable of degrading phthalates, although higher molecular weight compounds like DEHP are more recalcitrant. kent.ac.uk
Data on the effects of DINP on soil invertebrates is limited. One study on earthworms (Eisenia fetida) found no hazards to survival or reproduction at soil concentrations up to 1,000 mg/kg of DINP. epa.gov Generally, phthalates exhibit low acute toxicity to soil-dwelling annelids. nih.gov
Studies on other phthalates, such as DEHP and DBP, have shown they can be taken up by earthworms, though with relatively low accumulation factors. nih.gov The fruit fly Drosophila melanogaster has been used as a model organism to study the effects of DINP. Exposure to high concentrations of DINP resulted in a lower hatching rate, longer development time, and malformations during metamorphosis. nih.gov It also inhibited the crawling ability of larvae and caused damage to intestinal cells. nih.gov
Endocrine Disruption Potential in Environmental Species
Phthalates are a well-known class of endocrine-disrupting chemicals (EDCs), capable of interfering with the hormone systems of wildlife. nih.govsvdcdn.com The primary concern with many phthalates is their anti-androgenic activity, meaning they can interfere with the production and function of male hormones. elsevierpure.com
In fish, exposure to DINP has been shown to disrupt the endocrine system, leading to altered levels of key reproductive and stress hormones. sciensage.infosciensage.info For example, DINP exposure in Oreochromis mossambicus led to decreased testosterone levels. sciensage.infosciensage.info In female zebrafish, DINP is considered an estrogenic chemical that can interfere with reproductive physiology. nih.govoup.com
In marine mammals from the Norwegian Arctic, in vitro studies have investigated the endocrine-disrupting potential of various phthalates. One study found that DINP acted as a weak agonist of the whale thyroid hormone receptor beta (THRB). epa.gov Both DEHP and DINP were also found to decrease the basal activity of the whale glucocorticoid receptor (GR) at several tested concentrations. epa.gov These findings suggest a potential for these compounds to modulate endocrine pathways in marine wildlife. epa.gov
While high molecular weight phthalates like DINP and DTDP are generally considered to have lower endocrine-disrupting potency than some lower molecular weight phthalates, the widespread environmental presence and potential for chronic exposure warrant continued investigation into their effects on the endocrine systems of diverse environmental species. nih.govindustrialchemicals.gov.au
Bioaccumulation and Biotransformation in Environmental Food Webs
The potential for a chemical substance to bioaccumulate and undergo biotransformation within environmental food webs is a critical aspect of its ecotoxicological profile. For this compound, as with other high molecular weight phthalates, these processes are influenced by its physicochemical properties, the metabolic capabilities of organisms at different trophic levels, and the specific characteristics of the ecosystem.
Research Findings on Bioaccumulation
Direct empirical data on the bioaccumulation of this compound in environmental food webs are limited. However, the behavior of other high molecular weight phthalate esters provides significant insights into its likely conduct. Dialkyl phthalate esters with high octanol-water partition coefficients (Kow), which includes congeners like ditridecyl phthalate, are generally presumed to have a high potential to bioconcentrate from the surrounding environment into the tissues of aquatic organisms. sfu.ca
Despite this potential, field and laboratory studies on analogous high molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DnOP), and di-n-nonyl phthalate (DnNP), consistently demonstrate a pattern of trophic dilution rather than biomagnification in aquatic food webs. sfu.ca This means that the concentration of these substances, when adjusted for the lipid content of the organisms, tends to decrease at higher trophic levels. For instance, studies have shown that organisms at the top of the food web are exposed to lower concentrations of these higher molecular weight phthalate esters than organisms at lower trophic levels. sfu.ca This phenomenon is largely attributed to the metabolic transformation capabilities of higher-trophic-level organisms. sfu.ca
The low bioavailability of high-molecular weight phthalate esters in natural waters is another factor that limits their bioaccumulation. sfu.ca While bioconcentration factors (BCFs) are important indicators, for many phthalates, these values are below the threshold of 5000, which is a common criterion for identifying a substance as bioaccumulative. sfu.ca The living habits of fish and the physicochemical properties of the phthalates, such as log Kow, can also influence their bioavailability and subsequent accumulation.
Interactive Data Table: General Bioaccumulation Trends of High Molecular Weight Phthalates
| Trophic Level | Organism Type | Expected Bioaccumulation Trend | Rationale |
| 1 | Algae, Plankton | Potential for bioconcentration from water | Direct uptake from the surrounding environment. |
| 2 | Benthic Invertebrates | Variable bioaccumulation | Exposure via both water and sediment. |
| 3 | Small Forage Fish | Trophic dilution often begins | Metabolic processes start to significantly reduce concentrations. |
| 4 | Predatory Fish | Trophic dilution is more pronounced | Efficient metabolic transformation and elimination. sfu.ca |
| 5 | Aquatic Birds/Mammals | Significant trophic dilution | High metabolic capacity for xenobiotics. |
This table is based on general findings for high molecular weight phthalates and is intended for illustrative purposes due to the lack of specific data for this compound.
Biotransformation Pathways
The biotransformation of phthalate esters is a key process that mitigates their potential for bioaccumulation and subsequent toxicity. In aquatic organisms, particularly fish, phthalate esters undergo metabolic processes that increase their water solubility and facilitate their excretion. researchgate.net
The primary step in the biotransformation of dialkyl phthalates is the hydrolysis of one of the ester bonds to form the corresponding monoester. researchgate.net For this compound, this would result in the formation of mono-isotridecyl phthalate and mono-nonyl phthalate. This initial hydrolysis is a critical detoxification step.
Following the formation of the monoester, further metabolic transformations can occur. These secondary metabolic pathways can involve oxidation of the alkyl side chains, leading to the formation of more polar and easily excretable compounds. nih.gov While specific studies on the biotransformation of this compound in non-human biota are not available, the general pathways observed for other long-chain phthalates suggest that organisms with efficient metabolic systems, such as vertebrates, are capable of breaking down these compounds, thus preventing their magnification up the food chain. sfu.cascispace.com
The efficiency of these metabolic processes can vary between species, which can partly explain the variability in bioaccumulation factors observed in field studies. sfu.ca Organisms at higher trophic levels, such as fish, generally possess more developed metabolic systems for xenobiotics compared to invertebrates, contributing to the observed trophic dilution of high molecular weight phthalates. scispace.com
Advanced Analytical Methodologies for Environmental Quantification of Isotridecyl Nonyl Phthalate
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate ITNP from interfering matrix components and to concentrate it to detectable levels. The choice of extraction technique is dependent on the sample matrix (e.g., water, soil, sediment, sludge) and the physicochemical properties of ITNP. Rigorous measures are necessary throughout the sample preparation process to prevent contamination, as phthalates are pervasive in laboratory environments. This includes the use of scrupulously cleaned glassware and high-purity solvents. thermofisher.comcdc.gov
Solid-Phase Extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of ITNP from aqueous samples. mdpi.com It offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and the potential for automation. mdpi.comthermofisher.com The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.
For high-molecular-weight phthalates like ITNP, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed due to the nonpolar nature of the analyte. nih.gov The selection of the sorbent and elution solvents is crucial for achieving high recovery rates. Automated SPE systems can enhance reproducibility and sample throughput, making them suitable for monitoring programs that require the analysis of a large number of samples. thermofisher.com
Table 1: Example SPE Parameters for High-Molecular-Weight Phthalates in Water
| Parameter | Condition | Reference |
| Sorbent | C18 Cartridges | nih.gov |
| Sample Volume | 1 L | thermofisher.com |
| Conditioning | Methanol followed by reagent water | mdpi.com |
| Elution Solvent | Ethyl acetate (B1210297), Dichloromethane (B109758) | thermofisher.com |
| Automation | Dionex™ AutoTrace™ 280 SPE instrument | thermofisher.com |
This table presents typical conditions for the extraction of high-molecular-weight phthalates, including compounds structurally similar to ITNP.
Liquid-Liquid Extraction (LLE) is a conventional and robust technique for extracting ITNP from aqueous and sometimes solid sample matrices. The method is based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net Nonpolar solvents such as n-hexane and dichloromethane are commonly used to extract phthalates from water. ceon.rs
The efficiency of LLE can be influenced by factors such as the choice of solvent, the solvent-to-sample volume ratio, pH, and the agitation method. ceon.rs To enhance extraction efficiency, multiple extractions of the sample are often performed. While effective, LLE can be labor-intensive and consume large volumes of organic solvents, which poses environmental and cost concerns. researchgate.netceon.rs Miniaturized versions, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent usage while maintaining high enrichment factors. nih.govmdpi.com
Table 2: LLE Solvent Systems for Phthalate (B1215562) Analysis
| Extraction Solvent | Target Matrix | Key Findings | Reference |
| n-Hexane | White Spirits | Effective extraction achieved with manual shaking in a single step. | ceon.rs |
| Dichloromethane | Soft Drinks | Vigorous shaking required; suitable for spiked samples. | thermofisher.com |
| Chlorobenzene | Perfumes (DLLME) | High extraction efficiency for target analytes. | nih.gov |
| THF/Hexane | Consumer Products (Polymers) | Dissolves polymer, precipitates PVC, allowing for analysis of additives. | gcms.cz |
This table illustrates various solvent systems used in LLE for phthalate analysis in different matrices, which are applicable to ITNP.
Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction (PLE), is an automated technique that utilizes organic solvents at elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to extract analytes from solid and semi-solid samples. analiticaweb.com.brthermofisher.com The high temperature increases the extraction efficiency by enhancing analyte solubility and reducing solvent viscosity, while the high pressure maintains the solvent in its liquid state above its boiling point. thermofisher.com
ASE significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govthermofisher.com For the analysis of high-molecular-weight phthalates in environmental solids such as soil and sediment, a mixture of solvents like dichloromethane and acetone (B3395972) is often effective. nih.gov The technique is recognized by the U.S. EPA in Method 3545A for the extraction of semivolatile organic compounds from solid matrices. thermofisher.com
Table 3: Typical ASE Conditions for Phthalates in Solid Matrices
| Parameter | Condition | Reference |
| Sample Matrix | Sediment, Soil | nih.gov |
| Solvent | Dichloromethane:Acetone (1:1, v/v) | nih.gov |
| Temperature | 100 - 140 °C | analiticaweb.com.brnih.gov |
| Pressure | 1500 psi (10.3 MPa) | analiticaweb.com.brnih.gov |
| Static Time | 5-10 minutes per cycle | analiticaweb.com.br |
| Number of Cycles | 1-3 | analiticaweb.com.br |
This table provides a summary of typical ASE operational parameters for extracting phthalates from solid environmental samples.
Microwave-Assisted Extraction (MAE) is another advanced technique used for the rapid extraction of organic compounds from solid samples. It employs microwave energy to heat the solvents and the sample matrix, which accelerates the desorption of analytes from the sample into the solvent. nih.gov The choice of solvent is critical in MAE; polar solvents with a high dielectric constant are generally more efficient at absorbing microwave energy. nih.gov
MAE has been successfully applied to the extraction of various phthalates from environmental solids like sediment and soil. nih.govnih.gov Optimized parameters, including solvent type, microwave power, and extraction time, are crucial for achieving high recovery rates. researchgate.net The technique offers advantages such as reduced extraction time and solvent volume compared to conventional methods. researchgate.net
Table 4: MAE Parameters for Phthalate Extraction from Sediments
| Parameter | Condition | Reference |
| Sample Matrix | Sediment | nih.gov |
| Solvent | Acetone | nih.gov |
| Microwave Power | 80% | nih.gov |
| Pressure | 21 psi | nih.gov |
| Cleanup | Florisil cartridges | nih.gov |
This table outlines optimized MAE conditions for the simultaneous extraction of multiple organic contaminants, including phthalates, from sediment samples.
Chromatographic Separation Techniques
Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate ITNP from other co-extracted compounds before quantification.
Gas Chromatography (GC) is the most common and effective technique for the separation and analysis of phthalates, including high-molecular-weight compounds like ITNP. gcms.cz The separation is typically performed on a capillary column, and the choice of the stationary phase is critical for resolving the complex mixture of ITNP isomers and separating them from other phthalates. gcms.cznih.gov
GC is most often coupled with a mass spectrometer (MS) for detection. GC-MS provides high sensitivity and selectivity, allowing for both the identification and quantification of target analytes. ceon.rsoregonstate.edu The mass spectrometer can be operated in selected ion monitoring (SIM) mode to further enhance sensitivity and reduce matrix interference by monitoring characteristic ions of ITNP. researchgate.netceon.rs A common fragment ion for many phthalates is m/z 149, which is often used for quantification, although specific ions for ITNP would be selected for optimal performance. ceon.rs The analysis of branched, high-molecular-weight phthalates like DINP (a close relative of ITNP) can be challenging due to the large number of isomers, which may result in a broad, unresolved peak cluster in the chromatogram. aaqr.orgthermofisher.com
Table 5: Illustrative GC-MS Parameters for High-Molecular-Weight Phthalate Analysis
| Parameter | Condition | Reference |
| Instrument | Agilent 8890 GC / 5977B MS | oregonstate.edu |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | ceon.rsoregonstate.edu |
| Carrier Gas | Helium or Hydrogen | peakscientific.com |
| Injector Temperature | 290 - 320 °C | thermofisher.com |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | mdpi.com |
| Detector | Mass Spectrometer (MS) | oregonstate.edu |
| Ionization Mode | Electron Impact (EI) at 70 eV | ceon.rs |
| Acquisition Mode | Selected Ion Monitoring (SIM) | ceon.rsoregonstate.edu |
This table provides a representative set of GC-MS conditions applicable for the analysis of high-molecular-weight phthalates such as Isotridecyl nonyl phthalate.
Ultra(High)-Performance Liquid Chromatography (U(H)PLC)
The separation of complex phthalate isomers, such as the mixture represented by this compound and its close relative diisononyl phthalate (DINP), presents a significant analytical challenge. While gas chromatography (GC) is a common technique for phthalate analysis, it can struggle to provide sufficient resolution for certain isomers, even when coupled with mass spectrometry detection. thermofisher.com
Ultra(High)-Performance Liquid Chromatography (U(H)PLC) has emerged as a powerful alternative, offering improved resolution for phthalate isomers. thermofisher.com Reversed-phase HPLC methods, utilizing C8 or C18 stationary phases with gradient elution, have been shown to enhance the separation between challenging isomers like DINP and diisodecyl phthalate (DIDP). thermofisher.com The use of U(H)PLC, with its smaller particle-size columns, allows for faster analysis times and greater separation efficiency compared to conventional HPLC.
Isocratic HPLC methods have also been successfully developed for the trace analysis of phthalates in environmental samples like landfill leachate and sediment. researchgate.net By employing narrow-bore columns, which can increase the peak signal, and combining this with pre-concentration techniques such as solid-phase extraction (SPE), analysts can achieve detection limits in the nanogram per liter (ng/L) range. researchgate.net For instance, studies have reported maximum concentrations of DINP in leachates at 5.56 µg/L and in sediments at 36.2 mg/kg, demonstrating the effectiveness of these methods for environmental monitoring. researchgate.net
Table 1: Example HPLC Method Parameters for Plasticizer Analysis
| Parameter | Condition |
|---|---|
| Column | ShimNex CS(C18) |
| Mobile Phase | Methyl alcohol and Ammonium (B1175870) acetate buffer (0.02 M) |
| Elution | Gradient |
| Column Temperature | 35°C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
This table is illustrative of a general method for plasticizer analysis and is based on findings from a study on preservatives and plasticizers. researchgate.net
Spectrometric Detection Methods
Spectrometric detectors are essential for identifying and quantifying this compound following chromatographic separation, providing the necessary sensitivity and selectivity for complex environmental samples.
Mass Spectrometry (MS/MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for the definitive identification and quantification of phthalates. gcms.czrestek.com The structural similarity among many phthalates can make identification challenging, as they often produce a common base peak ion at m/z 149. gcms.cz Therefore, good chromatographic separation is critical for accurate quantification. gcms.cz
GC-MS methods have been developed for the analysis of a wide range of phthalates, including diisononyl phthalate. oregonstate.edu By operating the mass spectrometer in selected ion monitoring (SIM) mode, analysts can enhance sensitivity and selectivity for target compounds. redalyc.org For high-complexity samples or when unambiguous identification is required, high-resolution mass spectrometry, such as with an Orbitrap MS system, can be employed. lcms.cz This technology provides highly accurate mass measurements, allowing for confident identification of target analytes and screening for non-targeted compounds. lcms.cz
LC-MS methods, especially using electrospray ionization, are also effective for the analysis of phthalates and other related environmental contaminants. nih.gov The use of isotope-dilution surrogate standards, such as custom-synthesized ¹³C-labeled analogs, can significantly improve the quantitative accuracy and precision of the method. nih.gov
Table 2: Example Limits of Detection (LOD) and Quantitation (LOQ) for Phthalates by GC-MS
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|
| Diisononyl Phthalate | 2.50E-05 | 250 |
| Didecyl Phthalate | 2.81E-06 | 250 |
| Diundecyl Phthalate | 5.60E-05 | 50 |
Data is illustrative of a method developed for a broad range of phthalates. oregonstate.edu
Electron Capture Detection (ECD)
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of electrophilic compounds, including phthalate esters. gcms.czredalyc.org U.S. EPA Method 8061A, for instance, specifies GC-ECD for the determination of phthalate esters in various matrices such as groundwater, leachate, soil, and sludge. thermofisher.comepa.gov This method lists dinonyl phthalate as a compound that can be analyzed by this procedure. epa.gov
The ECD offers excellent sensitivity, with limits of detection (LOD) for some phthalates reported in the range of 2.97 µg/mL to 4.29 µg/mL. redalyc.org To ensure reliable compound identification, EPA Method 8061A recommends confirmation using a second, dissimilar GC column or an alternative detection technique like mass spectrometry. epa.gov While highly sensitive, the ECD is less selective than a mass spectrometer, and its response can be affected by the presence of co-eluting electronegative compounds. redalyc.org
Fourier Transform Infrared (FT-IR) Spectrometry
Fourier Transform Infrared (FT-IR) spectrometry is a rapid and non-destructive technique primarily used as a screening tool for the presence of phthalates in solid samples, such as plastics and polymers. hpst.czthermofisher.com The Consumer Product Safety Commission (CPSC) has specified FT-IR as an optional pre-screening procedure to determine gross phthalate contamination. hpst.cz
The method often utilizes an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of a sample's surface with minimal preparation. thermofisher.com FT-IR can be used to quantify "total phthalates" in plastics, with methods capable of reaching regulated levels of 0.1% by weight. hpst.cz For enhanced sensitivity, transmission spectroscopy can be employed. By pressing a sample into a thin film (e.g., 500 microns thick), the infrared beam passes through a longer pathlength, which can increase the signal-to-noise ratio by almost a factor of fifty compared to ATR, enabling detection below the 0.1 wt % level. thermofisher.com However, this approach may be more susceptible to interference from other additives in the material. thermofisher.com
Method Validation and Quality Assurance in Environmental Analysis
Rigorous method validation and ongoing quality assurance are paramount for generating reliable and defensible data in the environmental analysis of this compound. Validation ensures that an analytical method is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). researchgate.netredalyc.org
Reference materials (RMs) are vital for validating methods and for quality control. nih.gov For complex matrices, this involves spiking samples with a known concentration of the analyte to assess the method's performance.
Table 3: Key Method Validation Parameters and Typical Performance Data
| Parameter | Description | Example Performance Data | Source |
|---|---|---|---|
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | 0.9956 - 0.9995 | researchgate.net |
| LOD | The lowest concentration of an analyte that can be reliably detected. | 0.01 - 0.06 mg/L (HPLC-DAD) | researchgate.net |
| LOQ | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.03 - 0.20 mg/L (HPLC-DAD) | researchgate.net |
| Recovery (%) | The measure of the method's accuracy, determined by analyzing spiked samples. | 81.51 - 108.23% (HPLC-DAD) | researchgate.net |
| Precision (RSD%) | The closeness of agreement between a series of measurements. | < 4.99% (Intra-day & Inter-day) | researchgate.net |
Data is illustrative of a validated method for plasticizers and preservatives. researchgate.net
Quality assurance protocols also involve the routine analysis of method blanks to check for contamination, which is a significant concern in phthalate analysis due to their ubiquitous presence in laboratory materials. epa.gov The use of internal and surrogate standards helps to correct for variations in extraction efficiency and instrument response. nih.gov Participation in interlaboratory comparison studies is another crucial component of quality assurance, demonstrating a laboratory's proficiency and ensuring comparability of data across different organizations. nih.gov
Interactions of Isotridecyl Nonyl Phthalate with Environmental Matrices and Biota
Adsorption and Sorption Mechanisms with Particulate Matter
Due to their low water solubility, HMW-PAEs like Isotridecyl nonyl phthalate (B1215562) readily attach to airborne and water-suspended particulates. epa.gov This process is a primary pathway for their transport from sources into the wider environment, particularly in urban areas. wa.gov Phthalates emitted from various products can volatilize, adsorb onto atmospheric particles, and subsequently be deposited into aquatic systems via stormwater runoff. epa.govwa.gov
Studies on similar compounds, such as di(2-ethylhexyl) phthalate (DEHP), have shown that the particle/gas partition coefficient (Kp), a measure of how a chemical distributes between the gaseous phase and particulate matter, is significantly higher for organic particles compared to inorganic ones. nih.gov The Kp values for DEHP with organic particles like oleic acid and squalane (B1681988) were found to be an order of magnitude higher than for inorganic ammonium (B1175870) sulfate (B86663) particles, indicating that HMW-PAEs preferentially adsorb to organic matter in the environment. nih.gov
The strong tendency of HMW-PAEs to associate with solids is primarily driven by their hydrophobic nature, leading them to partition out of the water and into organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. sfu.caregulations.gov For hydrophobic chemicals, Koc is often estimated from the octanol-water partition coefficient (Kow), with a general correlation suggesting that as hydrophobicity (and thus Kow) increases, so does the tendency to adsorb to organic carbon. semanticscholar.org
Research has consistently shown that sedimentary organic carbon is a major factor controlling the distribution of phthalates in aquatic environments. nih.gov In constructed wetlands, the removal of DEHP from the water column was significantly influenced by its high Kow, leading to strong adsorption by soil and plant matter. mdpi.com This indicates that HMW-PAEs will be predominantly found in the organic-rich fractions of soil and sediment.
Once bound to particles, HMW-PAEs are transported to water bodies where they settle and accumulate in the sediment layer. epa.gov Sediments, therefore, act as a significant reservoir and sink for these compounds in the aquatic environment. mdpi.com The concentration of phthalates is generally much higher in sediments than in the overlying water column. mdpi.com
This accumulation is a dynamic process. While sediments sequester HMW-PAEs, changes in environmental conditions, such as redox potential, can potentially lead to their release back into the water column. mdpi.com However, due to their strong binding affinity for sediment organic matter, they tend to be persistent and localized within contaminated areas. epa.govwa.gov For instance, DINP has been identified in both freshwater and marine sediments, highlighting the role of sediment as a long-term repository for these compounds. wa.gov
Biotic Interactions and Uptake in Environmental Organisms
The interaction of isotridecyl nonyl phthalate with living organisms is largely governed by its physicochemical properties. As a high molecular weight phthalate, it possesses very low water solubility and a high octanol-water partition coefficient (log Kow), which influences its environmental fate and bioavailability. nih.gov Exposure to organisms in the environment is expected to occur primarily through diet rather than direct uptake from water. canada.ca
Phthalate Accumulation in Flora
Currently, there is a notable lack of specific research findings on the accumulation of this compound (represented by DIDP with CAS No. 68515-49-1) in plant species. While studies have investigated the uptake and metabolism of other phthalates, such as di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), in various plants, this specific high molecular weight phthalate has not been a primary focus of phytoremediation or agricultural uptake studies. nih.govresearchgate.net General research indicates that the uptake of phthalates by plants can occur from contaminated soil and air, but the extent of this accumulation varies significantly depending on the specific phthalate's molecular weight and the plant species. nih.gov
Bioconcentration in Fauna (non-human)
The potential for this compound to bioconcentrate in animal tissues has been evaluated through laboratory studies and environmental risk assessments. As a high molecular weight phthalate, it is generally considered to have a low potential for bioaccumulation and does not biomagnify in aquatic or terrestrial food webs. canada.casfu.ca This is attributed to factors such as its limited bioavailability in water and the ability of many organisms to metabolize the compound. sfu.ca
Research data indicates that the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, is low. Studies have established a BCF of less than 14.4 L/kg in fish, indicating a lack of significant bioaccumulation from the water column. regulations.govindustrialchemicals.gov.au Similarly, the potential for accumulation from soil into terrestrial invertebrates is also low. The biota-soil accumulation factor (BSAF) for earthworms has been determined to be 0.018, further supporting the low bioaccumulation potential in terrestrial ecosystems. regulations.gov Additionally, a dietary biomagnification factor (BMF) of 0.1 was determined for trout, suggesting the substance is likely to undergo trophic dilution rather than biomagnification. regulations.govcpsc.gov
Bioconcentration and Bioaccumulation Data for this compound (as DIDP)
| Parameter | Organism/System | Value | Indication |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Fish (Cyprinus carpio) | <14.4 L/kg | Low potential for bioaccumulation from water regulations.govindustrialchemicals.gov.au |
| Biota-Soil Accumulation Factor (BSAF) | Earthworm | 0.018 | Low potential for bioaccumulation from soil regulations.gov |
| Biomagnification Factor (BMF) | Trout (dietary exposure) | 0.1 | Does not magnify in the food chain (trophic dilution) regulations.govcpsc.gov |
Regulatory Science and Environmental Management of Phthalate Esters
International and National Environmental Regulations Governing Phthalate (B1215562) Use and Release
Specific international or national environmental regulations explicitly governing the use and release of Isotridecyl nonyl phthalate (CAS No. 85851-90-7) are not prominently detailed in major regulatory frameworks that typically focus on lower-molecular-weight or other high-molecular-weight phthalates of higher concern.
Major regulatory bodies like the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA) have established restrictions on several phthalates, such as DEHP, BBP, DBP, and DINP, particularly in consumer products like toys and food contact materials. cpsc.govresearchgate.netdrugfuture.com These regulations often limit the concentration of specified phthalates to 0.1% by weight. researchgate.net However, this compound is not individually named in these widely cited restrictions.
It is possible that this compound may be covered under broader, less-specific regulations for chemical substances or groups of phthalates in certain jurisdictions. As a high-molecular-weight phthalate, it may be considered in group assessments, but specific threshold limits for its release into the environment (e.g., water, soil, or air) are not clearly established in publicly available regulatory documents. The focus of current international legislation remains on phthalates with well-documented endocrine-disrupting properties or reproductive toxicity. researchgate.netdmu.dk
Due to the absence of specific regulatory limits for this compound in the reviewed literature, a data table of such values cannot be provided.
Environmental Hazard Classification Methodologies for Phthalate Esters
The environmental hazard classification of chemical substances is typically conducted using frameworks like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system uses data on a substance's intrinsic properties to determine its potential to harm the environment, particularly the aquatic environment.
For phthalate esters, classification depends on factors such as their potential for bioaccumulation, persistence, and aquatic toxicity. Methodologies involve evaluating data from laboratory studies to assign specific hazard categories and statements.
Risk Assessment Frameworks for Environmental Exposure
Environmental risk assessments for chemicals, including phthalates, are structured processes designed to evaluate the likelihood of harm to ecosystems. These frameworks, such as those implemented under the EU's REACH regulation or the US Toxic Substances Control Act (TSCA), typically involve four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govnih.gov
Hazard Identification: This step determines the potential adverse effects a substance can have on environmental organisms.
Dose-Response Assessment: This step quantifies the relationship between the amount of exposure and the extent of the toxic effect.
Exposure Assessment: This involves estimating or measuring the concentration of the chemical in environmental compartments (air, water, soil) and determining the extent of contact for various organisms. elsevierpure.com This includes analyzing the chemical's fate and transport properties.
Risk Characterization: This final step integrates the information from the previous steps to estimate the incidence and severity of adverse effects likely to occur in an environmental population under specific exposure conditions.
Biomonitoring of Environmental Samples for Exposure Assessment (e.g., Wastewater, Sludge)
Biomonitoring is a critical tool for assessing the environmental presence and persistence of chemical contaminants. For phthalates, studies frequently analyze their concentration in environmental matrices like municipal wastewater and the resulting sewage sludge, as these serve as collection points for contaminants from industrial and domestic sources.
Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are commonly used to detect and quantify phthalate esters in these complex samples. Research has shown that high-molecular-weight phthalates tend to adsorb to solid particles due to their hydrophobic nature, leading to their accumulation in sewage sludge.
While numerous studies report the presence of common phthalates like Di-(2-ethylhexyl) phthalate (DEHP), Di-iso-nonyl phthalate (DINP), and Di-iso-decyl phthalate (DiDP) in wastewater and sludge, specific data on the occurrence and concentration of this compound in these environmental samples is lacking in the reviewed scientific literature. Consequently, research findings detailing its detection levels in wastewater or sludge cannot be presented.
Future Research Trajectories in Isotridecyl Nonyl Phthalate Environmental Science
Elucidating Isomer-Specific Environmental Behaviors and Impacts
Isotridecyl nonyl phthalate (B1215562) is not a single chemical entity but a complex mixture of various isomers. Emerging research on other isomeric substances, such as nonylphenols, has demonstrated that individual isomers can exhibit significantly different environmental behaviors, including persistence, bioaccumulation potential, and toxicity. nih.gov For instance, the degree of branching in the alkyl chain of nonylphenol isomers has been shown to influence their estrogenicity and biodegradability. nih.gov
Future research must therefore focus on the isomer-specific analysis of isotridecyl nonyl phthalate. This will require the development of advanced analytical techniques capable of separating and quantifying individual isomers in environmental matrices. Once identified, the environmental fate and toxicological profiles of the most prevalent or potent isomers should be investigated. This line of inquiry will be critical for accurate risk assessment, as the properties of the whole mixture may not reflect the potential hazards posed by specific, more problematic isomers.
Table 1: Key Research Questions for Isomer-Specific Analysis
| Research Question | Rationale |
| What are the specific isomeric structures present in commercial this compound mixtures? | To identify the individual chemical entities that require environmental assessment. |
| How does the isomeric profile change in different environmental compartments (water, soil, sediment, biota)? | To understand isomer-specific partitioning, transport, and degradation pathways. |
| Do individual isomers exhibit different levels of toxicity (e.g., endocrine disruption, reproductive effects)? | To identify high-risk isomers that may require targeted monitoring and regulation. |
| What is the relative biodegradability of different isomers? | To predict the persistence of harmful isomers in the environment. |
Comprehensive Assessment of Mixture Effects in Environmental Contexts
In the environment, organisms are exposed not to single chemicals but to complex mixtures of pollutants. Phthalates, including this compound, are often found alongside a wide array of other contaminants. The combined effects of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). arxiv.orgnih.gov
Studies on other phthalates have shown that co-exposure can lead to enhanced toxicological outcomes. For example, the combination of di(n-butyl) phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) has been shown to significantly increase the incidence of reproductive abnormalities in male rats compared to exposure to either chemical alone. turi.org Therefore, a critical future research trajectory is to investigate the effects of this compound in environmentally relevant mixtures. This research should consider its interactions with other plasticizers, as well as with different classes of environmental pollutants such as pesticides, heavy metals, and pharmaceuticals. arxiv.orgmdpi.commdpi.com
Development of Advanced Remediation Technologies
The widespread presence of phthalates in the environment necessitates the development of effective and sustainable remediation technologies. Future research should focus on adapting and optimizing existing technologies for the degradation of this compound and developing novel approaches.
Advanced Oxidation Processes (AOPs): AOPs are a promising set of technologies that utilize highly reactive radicals, such as hydroxyl radicals, to break down persistent organic pollutants. nih.govnih.govresearchgate.net Processes like ozonation, Fenton and photo-Fenton reactions, and photocatalysis have shown effectiveness in degrading other phthalates in aqueous solutions. nih.govmdpi.commdpi.com Future studies should investigate the efficacy of various AOPs for the complete mineralization of this compound, with a focus on identifying reaction intermediates and assessing their potential toxicity. nih.govresearchgate.net
Bioremediation: Bioremediation utilizes microorganisms to break down contaminants into less harmful substances and is considered a more environmentally friendly and cost-effective approach. nih.gov Research has identified various bacterial and fungal strains capable of degrading phthalates like DEHP and DBP. nih.gov Future work should aim to isolate and characterize microbial consortia or enzymes that can effectively degrade the complex mixture of isomers in this compound. Genetic engineering and metabolic pathway analysis could further enhance the efficiency of these bioremediation strategies.
Refinement of Environmental Monitoring Strategies and Biomonitoring Indicators
Effective environmental management relies on robust monitoring strategies to determine the extent of contamination and assess the efficacy of regulatory measures. For this compound, future research should focus on two key areas:
Advanced Analytical Methods: The development of more sensitive and selective analytical methods is crucial for detecting and quantifying this compound and its metabolites in various environmental media and biological tissues. This includes refining chromatographic and mass spectrometric techniques to achieve lower detection limits and to differentiate between isomers.
Biomonitoring Indicators: Biomonitoring, the measurement of chemicals or their metabolites in biological samples (e.g., urine, blood, tissues), provides a direct measure of exposure. researchgate.netnih.gov While biomonitoring has been used for other phthalates, specific and sensitive biomarkers for this compound exposure are needed. researchgate.netnih.gov Research should focus on identifying the major urinary metabolites of this compound in relevant wildlife species to serve as reliable indicators of exposure. mdpi.comresearchgate.net Furthermore, exploring non-invasive sampling techniques, such as the analysis of preen gland oil in birds, could provide valuable tools for monitoring wildlife exposure. researchgate.net
Predictive Modeling of Environmental Fate and Ecotoxicity
Predictive models are invaluable tools for forecasting the environmental behavior and potential risks of chemicals, particularly for data-scarce compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. nih.govresearchgate.netnih.govrsc.org By developing QSAR models for this compound, it would be possible to predict the ecotoxicity of its various isomers based on their molecular descriptors. This would allow for the prioritization of isomers for further empirical testing and risk assessment.
Environmental Fate and Transport Models: These models simulate the movement and transformation of chemicals in the environment, predicting their concentrations in different compartments such as air, water, soil, and sediment. Future research should aim to develop and validate fate and transport models specifically for this compound, incorporating its physicochemical properties and transformation rates.
Probabilistic Risk Assessment (PRA): PRA models move beyond deterministic, single-point estimates of risk to provide a more realistic assessment by incorporating variability and uncertainty in exposure and toxicity data. nih.govresearchgate.netnih.govtoxstrategies.com Applying PRA to this compound would allow for a more comprehensive characterization of the potential risks to different species and ecosystems, helping to inform risk management decisions.
Q & A
Q. Key Considerations :
- Cross-validate results using multiple analytical columns to avoid co-elution with structurally similar phthalates .
- Reference CAS 26761-40-0 (Diisodecyl phthalate) for method adaptation, as isomer-specific protocols may overlap .
[Advanced] How should researchers design experimental studies to assess the health impacts of this compound exposure?
Q. Experimental Design Framework :
Exposure Routes : Prioritize oral and inhalation routes due to environmental prevalence.
Dose-Response : Use graded doses (low, medium, high) to identify non-linear effects.
Model Systems : Combine in vivo rodent models (for systemic toxicity) with in vitro human cell lines (e.g., HepG2 for hepatic effects).
Endpoints : Measure endocrine disruption markers (e.g., thyroid hormones, estrogen receptor activity).
Q. Data Gaps :
- Limited mechanistic data on isomer-specific toxicity necessitates comparative studies with structurally similar phthalates (e.g., diisodecyl phthalate) .
[Basic] What methodologies are effective for assessing human exposure to this compound in heterogeneous populations?
- Biomonitoring : Analyze urinary metabolites (e.g., mono-isotridecyl phthalate) using LC-MS/MS.
- Environmental Sampling : Collect house dust (vacuum samples) and indoor air (passive samplers) from high-risk settings (e.g., homes with PVC flooring) .
- Questionnaires : Integrate exposure history (diet, occupation) to identify confounding factors.
Q. Limitations :
[Advanced] How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Q. Methodological Strategies :
- Dose Equivalency : Adjust in vitro concentrations to reflect realistic tissue levels observed in vivo.
- Metabolic Activation : Use S9 liver fractions in in vitro assays to mimic metabolic conversion.
- Omics Integration : Compare transcriptomic/proteomic profiles across models to identify conserved pathways.
Example : Discrepancies in hepatotoxicity data may arise from differences in metabolic enzyme expression between cell lines and whole organisms .
[Basic] What are the current regulatory limits for this compound in laboratory settings, and how can compliance be ensured?
- Regulatory Limits : Follow the AFIRM RSL (Apparel and Footwear International RSL Management) guidelines for phthalates (typically <0.1% w/w).
- Compliance Steps :
[Advanced] What are the key data gaps in understanding the cumulative risk of this compound with other phthalates?
Q. Research Priorities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
